2-Hydrazinyl-4,6-dimethylpyridine dihydrochloride

Catalog No.
S2813457
CAS No.
2048273-79-4
M.F
C7H13Cl2N3
M. Wt
210.1
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydrazinyl-4,6-dimethylpyridine dihydrochloride

CAS Number

2048273-79-4

Product Name

2-Hydrazinyl-4,6-dimethylpyridine dihydrochloride

IUPAC Name

(4,6-dimethylpyridin-2-yl)hydrazine;dihydrochloride

Molecular Formula

C7H13Cl2N3

Molecular Weight

210.1

InChI

InChI=1S/C7H11N3.2ClH/c1-5-3-6(2)9-7(4-5)10-8;;/h3-4H,8H2,1-2H3,(H,9,10);2*1H

InChI Key

LNXMDCIZKSWQEG-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=C1)NN)C.Cl.Cl

Solubility

not available

2-Hydrazinyl-4,6-dimethylpyridine dihydrochloride is a chemical compound with the molecular formula C₇H₁₁N₃·2HCl and a molecular weight of 137.18 g/mol. This compound features a pyridine ring substituted at the 2-position with a hydrazinyl group and at the 4 and 6 positions with methyl groups. The presence of two hydrochloride groups indicates that it exists as a dihydrochloride salt, which enhances its solubility in water and may influence its biological activity.

The reactivity of 2-hydrazinyl-4,6-dimethylpyridine dihydrochloride can be explored through various chemical transformations. It can participate in condensation reactions, forming hydrazones with carbonyl compounds, which are significant in organic synthesis. Additionally, this compound may undergo nucleophilic substitutions due to the electron-rich nature of the hydrazinyl group, allowing it to react with electrophiles in various synthetic pathways.

2-Hydrazinyl-4,6-dimethylpyridine dihydrochloride exhibits notable biological activities. Compounds containing hydrazinyl moieties are often investigated for their potential as antitumor agents and in the treatment of various diseases due to their ability to interact with biological macromolecules. Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties and could be explored for their efficacy against specific pathogens.

The synthesis of 2-hydrazinyl-4,6-dimethylpyridine dihydrochloride can be achieved through several methods:

  • Hydrazine Hydrate Reaction: The reaction of 2-chloro-4,6-dimethylpyridine with hydrazine hydrate leads to the formation of the hydrazinyl derivative. This method is straightforward and yields the desired product effectively .
  • Cyclization Reactions: Alternative synthetic routes involve cyclization reactions where 2-substituted pyridine derivatives react under acidic or basic conditions to form the hydrazinyl compound .
  • Reduction Methods: Reduction of appropriate precursors such as 2-amino-4,6-dimethylpyridine can also yield 2-hydrazinyl derivatives through controlled reduction processes .

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it can be developed into pharmaceutical agents targeting cancer or infectious diseases.
  • Agriculture: Its antimicrobial properties may allow for use as an agricultural fungicide or pesticide.
  • Chemical Synthesis: As a versatile intermediate, it can be employed in synthesizing more complex organic molecules.

Interaction studies involving 2-hydrazinyl-4,6-dimethylpyridine dihydrochloride are crucial for understanding its mechanism of action. Research indicates that this compound may interact with specific enzymes and proteins within biological systems, leading to inhibition or modification of their activity. Such interactions are essential for evaluating its therapeutic potential and safety profile.

Several compounds share structural similarities with 2-hydrazinyl-4,6-dimethylpyridine dihydrochloride. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
2-Hydrazinyl-4,6-dimethylpyridinePyridine ring with hydrazine and methylsDihydrochloride salt enhances solubility
2-Hydrazinyl-4-methylpyridineSimilar pyridine structureLacks additional methyl group at position 6
4,6-DimethylpyrimidinePyrimidine ring with methyl groupsLacks hydrazinyl functionality
2-Amino-4,6-dimethylpyridineAmino group instead of hydrazineDifferent reactivity profile
2-HydroxypyrimidineHydroxy group instead of hydrazineDifferent functional properties

The distinct presence of both hydrazine and methyl substituents in 2-hydrazinyl-4,6-dimethylpyridine dihydrochloride contributes to its unique reactivity and potential biological activities compared to similar compounds.

Dates

Modify: 2024-04-14

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